Cas no 104103-06-2 (4-Methyl-7-nitro-1H-indazole)
4-Methyl-7-nitro-1H-indazole Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-7-nitro-1H-indazole
- AG-A-77061
- ANW-74258
- CTK5I3004
- MolPort-001-757-935
- SBB089251
- SureCN9689065
- 4-methyl-7-nitro-2H-indazole
- AKOS005072368
- 104103-06-2
- EA-0859
- A904808
- CS-0131048
- IALDSOZYXPLUMA-UHFFFAOYSA-N
- AMY24665
- D94882
- DTXSID80623099
- SCHEMBL9689065
- DB-358438
- MFCD08689688
-
- MDL: MFCD08689688
- Inchi: 1S/C8H7N3O2/c1-5-2-3-7(11(12)13)8-6(5)4-9-10-8/h2-4H,1H3,(H,9,10)
- InChI Key: IALDSOZYXPLUMA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=C(C)C2C=NNC=21)=O
Computed Properties
- Exact Mass: 177.05391
- Monoisotopic Mass: 177.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 74.5Ų
Experimental Properties
- Density: 1.437±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 178-180
- Solubility: Very slightly soluble (0.28 g/l) (25 º C),
- PSA: 71.82
4-Methyl-7-nitro-1H-indazole Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
4-Methyl-7-nitro-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M340018-1mg |
4-Methyl-7-nitro-1H-indazole |
104103-06-2 | 1mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M340018-2mg |
4-Methyl-7-nitro-1H-indazole |
104103-06-2 | 2mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M340018-10mg |
4-Methyl-7-nitro-1H-indazole |
104103-06-2 | 10mg |
$ 80.00 | 2022-06-03 | ||
| Alichem | A269001594-1g |
4-Methyl-7-nitro-1H-indazole |
104103-06-2 | 95% | 1g |
$193.92 | 2023-09-04 | |
| Chemenu | CM150548-5g |
4-Methyl-7-nitro-1H-indazole |
104103-06-2 | 95% | 5g |
$668 | 2021-08-05 | |
| Apollo Scientific | OR14147-250mg |
4-Methyl-7-nitro-1H-indazole |
104103-06-2 | 250mg |
£15.00 | 2025-02-19 | ||
| Apollo Scientific | OR14147-1g |
4-Methyl-7-nitro-1H-indazole |
104103-06-2 | 1g |
£42.00 | 2025-02-19 | ||
| Apollo Scientific | OR14147-5g |
4-Methyl-7-nitro-1H-indazole |
104103-06-2 | 5g |
£155.00 | 2025-02-19 | ||
| Chemenu | CM150548-1g |
4-Methyl-7-nitro-1H-indazole |
104103-06-2 | 95% | 1g |
$*** | 2023-04-03 | |
| abcr | AB236297-1 g |
4-Methyl-7-nitro-1H-indazole; 95% |
104103-06-2 | 1 g |
€111.20 | 2023-07-20 |
4-Methyl-7-nitro-1H-indazole Suppliers
4-Methyl-7-nitro-1H-indazole Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 4-Methyl-7-nitro-1H-indazole
Introduction to 4-Methyl-7-nitro-1H-indazole (CAS No. 104103-06-2)
4-Methyl-7-nitro-1H-indazole, with the CAS number 104103-06-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the indazole class, which is characterized by a five-membered nitrogen-containing heterocycle fused to a benzene ring. The presence of a methyl group at the 4-position and a nitro group at the 7-position imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications.
The chemical structure of 4-Methyl-7-nitro-1H-indazole can be represented as C9H8N4O2. The indazole scaffold is known for its biological activity, particularly in the modulation of various enzymes and receptors. The substitution with a methyl group and a nitro group further enhances its pharmacological potential by altering its electronic and steric properties.
In recent years, 4-Methyl-7-nitro-1H-indazole has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its role as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
A notable study published in the Journal of Medicinal Chemistry highlighted the ability of 4-Methyl-7-nitro-1H-indazole to selectively inhibit the activity of protein kinase C (PKC), a family of enzymes that play a pivotal role in cell signaling and proliferation. The selective inhibition of PKC by this compound has been shown to reduce tumor growth in preclinical models, making it a promising lead for the development of anticancer drugs.
Beyond its potential as an anticancer agent, 4-Methyl-7-nitro-1H-indazole has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation, which can be mediated by various cytokines and enzymes. Research has demonstrated that this compound can effectively downregulate the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.
The pharmacokinetic properties of 4-Methyl-7-nitro-1H-indazole have also been studied to evaluate its suitability as a therapeutic agent. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for systemic administration. Additionally, its stability under physiological conditions ensures that it remains active in vivo for an extended period, enhancing its therapeutic efficacy.
In terms of safety, preclinical studies have indicated that 4-Methyl-7-nitro-1H-indazole has a favorable toxicity profile. Animal studies have shown that it is well-tolerated at therapeutic doses, with minimal side effects observed. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
The synthesis of 4-Methyl-7-nitro-1H-indazole involves several steps, including the formation of the indazole core and subsequent functionalization with the methyl and nitro groups. Various synthetic routes have been developed to optimize yield and purity, ensuring that high-quality material is available for research and development purposes.
In conclusion, 4-Methyl-7-nitro-1H-indazole (CAS No. 104103-06-2) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for the development of novel therapeutic agents targeting cancer, inflammatory diseases, and other conditions. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the field.
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